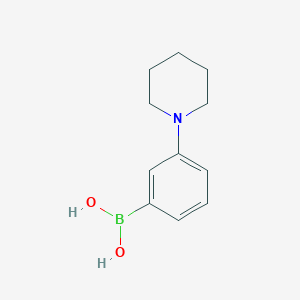

(3-(Piperidin-1-yl)phenyl)boronic acid

説明

BenchChem offers high-quality (3-(Piperidin-1-yl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Piperidin-1-yl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3-piperidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2/c14-12(15)10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9,14-15H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXVWJCIIFBENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591925 | |

| Record name | [3-(Piperidin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634905-21-8 | |

| Record name | [3-(Piperidin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of (3-(Piperidin-1-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of (3-(Piperidin-1-yl)phenyl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on established methodologies for the preparation of arylboronic acids, particularly through a lithium-halogen exchange reaction followed by borylation. This compound is of significant interest for its utility in Suzuki-Miyaura cross-coupling reactions to introduce the 3-(piperidin-1-yl)phenyl moiety into complex molecules.

Synthetic Pathway

The synthesis of (3-(Piperidin-1-yl)phenyl)boronic acid can be achieved from the commercially available 1-bromo-3-(piperidin-1-yl)benzene. The key transformation involves a lithium-halogen exchange at low temperature, followed by quenching the resulting aryllithium species with a borate ester. Subsequent hydrolysis yields the desired boronic acid.

Figure 1: Proposed synthetic pathway for (3-(Piperidin-1-yl)phenyl)boronic acid.

Quantitative Data Summary

The following table outlines the stoichiometry and expected yield for the synthesis of (3-(Piperidin-1-yl)phenyl)boronic acid. The expected yield is based on typical yields reported for analogous arylboronic acid syntheses.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount | Expected Yield (%) |

| 1-Bromo-3-(piperidin-1-yl)benzene | 240.15 | 0.02 | 1.0 | 4.80 g | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.022 | 1.1 | 8.8 mL | - |

| Triisopropyl borate | 188.08 | 0.024 | 1.2 | 4.51 g (5.5 mL) | - |

| (3-(Piperidin-1-yl)phenyl)boronic acid | 205.07 | - | - | - | 60-75% |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of arylboronic acids via lithium-halogen exchange.[1][2][3]

Materials:

-

1-Bromo-3-(piperidin-1-yl)benzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup:

-

A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen/argon inlet, and a low-temperature thermometer is dried in an oven and allowed to cool under a stream of inert gas.

-

To the flask, add 1-bromo-3-(piperidin-1-yl)benzene (1.0 eq) and anhydrous THF. Stir the mixture until the starting material is fully dissolved.

-

-

Lithium-Halogen Exchange:

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.

-

-

Borylation:

-

In a separate, dry flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF.

-

Add the solution of triisopropyl borate to the reaction mixture dropwise at -78 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Isolation:

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the mixture is acidic (pH ~2).

-

Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the boronic ester.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Separate the aqueous layer and extract it twice more with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization or by slurrying in a suitable solvent system such as a mixture of hexanes and diethyl ether to yield (3-(Piperidin-1-yl)phenyl)boronic acid as a solid.

-

Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

-

¹H NMR and ¹³C NMR spectroscopy

-

Mass spectrometry (e.g., ESI-MS)

-

Melting point determination

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Anhydrous solvents are required for this reaction.

-

Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

References

An In-depth Technical Guide to the Physicochemical Properties of (3-(Piperidin-1-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Piperidin-1-yl)phenyl)boronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a piperidine ring. Its structural characteristics make it a valuable building block in synthetic organic chemistry, particularly in the construction of complex molecular architectures. Boronic acids are a class of compounds that act as mild Lewis acids and are generally stable and easy to handle. The boronic acid group is highly versatile, most notably for its role in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for forming carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl and polyaryl compounds, which are common scaffolds in pharmaceuticals, agrochemicals, and functional materials.[1] The piperidine heterocycle is also a prevalent feature in many biologically active molecules and approved drugs, contributing to properties such as solubility, basicity, and receptor binding. The combination of these two moieties in a single molecule makes (3-(Piperidin-1-yl)phenyl)boronic acid a significant reagent in drug discovery and development for creating novel chemical entities.

Core Physicochemical Properties

The physicochemical properties of (3-(Piperidin-1-yl)phenyl)boronic acid are crucial for its handling, storage, and application in chemical synthesis. The following table summarizes the key quantitative data available for this compound. It is important to note that some of the listed values are predicted and should be considered as estimates.

| Property | Value | Source |

| IUPAC Name | (3-(Piperidin-1-yl)phenyl)boronic acid | N/A |

| CAS Number | 634905-21-8 | [2][3] |

| Molecular Formula | C₁₁H₁₆BNO₂ | [2] |

| Molecular Weight | 205.06 g/mol | [2] |

| Appearance | White to off-white solid | Generic supplier data |

| Boiling Point | 413.7 ± 47.0 °C at 760 mmHg (Predicted) | [1] |

| pKa | 8.84 ± 0.10 (Predicted) | N/A |

| Solubility | Phenylboronic acids are generally soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes.[4] Specific data for this compound is not readily available. | [4][5] |

| Storage | 2-8°C, stored under inert gas | [2] |

Experimental Protocols

Detailed experimental data for (3-(Piperidin-1-yl)phenyl)boronic acid is not extensively published. However, standard methodologies for arylboronic acids can be applied to determine its specific properties.

Determination of pKa by Potentiometric Titration

The acidity constant (pKa) is a critical parameter influencing the reactivity and solubility of boronic acids. Potentiometric titration is a common and reliable method for its determination.[6][7]

Methodology:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of (3-(Piperidin-1-yl)phenyl)boronic acid in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

Prepare standardized titrant solutions of 0.1 M NaOH and 0.1 M HCl.

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength.[7]

-

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[7]

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the boronic acid solution into a temperature-controlled vessel equipped with a magnetic stirrer.

-

Purge the solution with an inert gas like nitrogen to remove dissolved CO₂.

-

Immerse the calibrated pH electrode into the solution.

-

Make the solution acidic (pH ~2) with 0.1 M HCl.[7]

-

Titrate the solution by adding small, precise increments of 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point. For a molecule with multiple ionizable groups (like the piperidine nitrogen and the boronic acid), multiple inflection points will be observed.

-

Perform the titration in triplicate to ensure reproducibility and calculate the average pKa with standard deviation.[7]

-

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for determining pKa via potentiometric titration.

Characterization by Spectroscopy

Standard spectroscopic techniques are used to confirm the identity and purity of (3-(Piperidin-1-yl)phenyl)boronic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons on the phenyl ring and aliphatic protons of the piperidine ring.

-

¹³C NMR: Shows the carbon framework of the molecule. The carbon atom attached to the boron can sometimes be difficult to detect due to quadrupolar relaxation.[8]

-

¹¹B NMR: This technique is specific for the boron nucleus and is highly informative for boronic acids. The chemical shift can confirm the trigonal planar (sp²) hybridization of the boron atom and can be used to monitor its conversion to the tetrahedral boronate (sp³) form upon complexation or change in pH.[9]

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify functional groups. Key vibrational bands for a phenylboronic acid would include:

-

A broad O-H stretching band for the boronic acid hydroxyl groups.

-

A strong B-O stretching vibration.

-

C-H stretching for the aromatic and aliphatic groups.

-

C=C stretching for the aromatic ring.[10]

-

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[8]

-

Application in Suzuki-Miyaura Cross-Coupling

The primary application of (3-(Piperidin-1-yl)phenyl)boronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a new carbon-carbon bond between the phenyl ring of the boronic acid and an organic halide or triflate (R-X), yielding a substituted biaryl product. This transformation is a cornerstone of modern organic synthesis.[11][12][13]

General Experimental Protocol:

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), (3-(Piperidin-1-yl)phenyl)boronic acid (1.1–1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a modern precatalyst, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv).[11][12]

-

Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene, or DMF).[11] Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.[12]

-

Reaction: Heat the mixture to the required temperature (typically 60–110 °C) and stir until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, perform an aqueous workup to remove the base and inorganic byproducts. Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

(3-(Piperidin-1-yl)phenyl)boronic acid is a key synthetic intermediate whose value lies in the strategic combination of a reactive boronic acid and a pharmaceutically relevant piperidine moiety. While comprehensive, experimentally-determined physicochemical data for this specific molecule is sparse in public literature, its properties can be reliably estimated and determined using standard analytical protocols applicable to arylboronic acids. Its utility is most profoundly demonstrated in its application in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex biaryl structures essential for advancing drug discovery and materials science. This guide provides a foundational understanding of its properties and a framework for its practical application in a research setting.

References

- 1. (3-(Piperidin-1-yl)phenyl)boronic acid [myskinrecipes.com]

- 2. 634905-21-8|(3-(Piperidin-1-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. (3-(Piperidin-1-yl)phenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

- 6. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. rsc.org [rsc.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectral Analysis of (3-(Piperidin-1-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for (3-(Piperidin-1-yl)phenyl)boronic acid, a valuable building block in organic synthesis and drug discovery. The document outlines representative Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) data, along with detailed experimental protocols for the synthesis and characterization of this compound.

Introduction

(3-(Piperidin-1-yl)phenyl)boronic acid is an organic compound featuring a phenylboronic acid moiety substituted with a piperidine group. This structure makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Such compounds are of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. A thorough understanding of its spectral characteristics is crucial for its proper identification, purity assessment, and utilization in synthetic applications.

Spectral Data

Disclaimer: The following spectral data is representative and intended for illustrative purposes. Actual experimental values may vary based on the specific conditions, instrumentation, and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For (3-(Piperidin-1-yl)phenyl)boronic acid, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

Table 1: Representative ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | s (br) | 2H | B(OH)₂ |

| 7.20 | t, J = 7.8 Hz | 1H | Ar-H |

| 7.10 | d, J = 7.6 Hz | 1H | Ar-H |

| 7.05 | s | 1H | Ar-H |

| 6.80 | d, J = 8.0 Hz | 1H | Ar-H |

| 3.15 | t, J = 5.5 Hz | 4H | N-CH₂ (piperidine) |

| 1.65 | m | 4H | CH₂ (piperidine) |

| 1.50 | m | 2H | CH₂ (piperidine) |

Table 2: Representative ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | Ar-C-N |

| 135.0 (br) | Ar-C-B |

| 128.5 | Ar-CH |

| 118.0 | Ar-CH |

| 117.5 | Ar-CH |

| 115.0 | Ar-CH |

| 50.0 | N-CH₂ (piperidine) |

| 25.5 | CH₂ (piperidine) |

| 24.0 | CH₂ (piperidine) |

Note: The carbon atom attached to the boron (Ar-C-B) often exhibits a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key analytical technique for determining the purity of (3-(Piperidin-1-yl)phenyl)boronic acid. A typical reverse-phase method is outlined below.

Table 3: Representative HPLC Method

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10% to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~ 4.5 - 5.5 min (highly dependent on the exact system) |

Experimental Protocols

Synthesis of (3-(Piperidin-1-yl)phenyl)boronic acid

A plausible synthetic route involves the Miyaura borylation of 3-bromo-N,N-pentamethyleneaniline.

Materials:

-

3-bromo-N,N-pentamethyleneaniline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromo-N,N-pentamethyleneaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture at 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude pinacol ester.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

To deprotect the boronic ester, dissolve the purified product in a suitable solvent system (e.g., acetone/water) and treat with an aqueous acid (e.g., 1 M HCl) or a diol exchange resin.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Extract the product into an organic solvent, dry, and concentrate to yield (3-(Piperidin-1-yl)phenyl)boronic acid.

NMR Sample Preparation and Analysis

Sample Preparation:

-

Weigh 5-10 mg of (3-(Piperidin-1-yl)phenyl)boronic acid into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Cap the NMR tube and gently sonicate or vortex to ensure complete dissolution.

Instrumental Analysis:

-

¹H NMR: Acquire the spectrum on a 400 or 500 MHz spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument, typically at 100 or 125 MHz. A proton-decoupled experiment is standard. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (e.g., 5 seconds) and a larger number of scans may be necessary to observe all signals, especially the carbon attached to boron.

-

¹¹B NMR: This can provide information about the trivalent or tetravalent nature of the boron atom. A typical spectrum would be acquired on a compatible spectrometer.

HPLC Sample Preparation and Analysis

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration of about 0.1 mg/mL for analysis.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Instrumental Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject 5-10 µL of the prepared sample.

-

Run the gradient method as described in Table 3.

-

Analyze the resulting chromatogram for the main peak and any impurities. The peak area percentage can be used to determine the purity of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of (3-(Piperidin-1-yl)phenyl)boronic acid.

Caption: Workflow for the synthesis and analysis of an arylboronic acid.

Stability and Storage of (3-(Piperidin-1-yl)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-(Piperidin-1-yl)phenyl)boronic acid. It includes a summary of known stability information, general degradation pathways for arylboronic acids, and a detailed, representative experimental protocol for conducting forced degradation studies to assess the stability of this compound in accordance with regulatory expectations.

Introduction to (3-(Piperidin-1-yl)phenyl)boronic acid

(3-(Piperidin-1-yl)phenyl)boronic acid is an organic compound that belongs to the family of arylboronic acids. These compounds are widely used in organic synthesis, particularly as key coupling partners in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. In the context of drug discovery and development, arylboronic acids are crucial building blocks for the synthesis of complex organic molecules with potential therapeutic applications. The stability of such reagents is of paramount importance to ensure the reproducibility of synthetic procedures and the purity of the final active pharmaceutical ingredients (APIs).

Stability and Storage Data

While specific, quantitative long-term stability data for (3-(Piperidin-1-yl)phenyl)boronic acid is not extensively published in peer-reviewed literature, information from various chemical suppliers provides consistent recommendations for its storage and handling. This data is summarized in the table below.

| Parameter | Recommendation | Source |

| Storage Temperature | 2-8°C | [1][2][3] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | [1][2][3] |

| Light Sensitivity | No specific information, but protection from light is generally recommended for organic compounds. | |

| Hygroscopicity | Boronic acids are known to be hygroscopic. | [4] |

| Shipping | Often shipped with cold-chain transportation. | [1] |

General Degradation Pathways of Arylboronic Acids

Arylboronic acids are susceptible to several degradation pathways, which can impact their purity and reactivity. Understanding these pathways is crucial for developing appropriate storage conditions and analytical methods for stability assessment.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (3-(Piperidine-1-carboxamido)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.monash.edu [research.monash.edu]

Solubility Profile of (3-(Piperidin-1-yl)phenyl)boronic Acid: A Technical Guide

Introduction

(3-(Piperidin-1-yl)phenyl)boronic acid is an organoboron compound of significant interest to researchers, scientists, and drug development professionals. As a versatile synthetic building block, its utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, is well-established. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating for screening and testing. The solubility of a reagent directly impacts reaction kinetics, yield, and the ease of product isolation.

This technical guide provides a comprehensive overview of the expected solubility characteristics of (3-(Piperidin-1-yl)phenyl)boronic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document extrapolates solubility trends based on the known behavior of structurally similar boronic acids, primarily the parent compound, phenylboronic acid. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.

Estimated Solubility Profile

The solubility of arylboronic acids is influenced by the polarity of the solvent and the nature of the substituents on the phenyl ring.[1][2] Phenylboronic acid itself is soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride.[3] The presence of the piperidinyl group in (3-(Piperidin-1-yl)phenyl)boronic acid is expected to increase its polarity compared to phenylboronic acid, which may influence its solubility profile.

The following table summarizes the estimated solubility of (3-(Piperidin-1-yl)phenyl)boronic acid in various organic solvents. This estimation is based on the known solubility of phenylboronic acid and other substituted arylboronic acids.[4][5][6]

| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |

| Ethers | Diethyl ether, Dioxane, Tetrahydrofuran (THF) | High | Phenylboronic acid exhibits high solubility in ethers.[4][5][6] The polar nature of the ether oxygen can hydrogen bond with the boronic acid hydroxyl groups, facilitating dissolution. |

| Ketones | Acetone, 3-Pentanone | High | Ketones are polar aprotic solvents that can effectively solvate boronic acids.[4][5][6] Phenylboronic acid has demonstrated high solubility in acetone.[4][5][6] |

| Alcohols | Methanol, Ethanol | High | The hydroxyl groups of alcohols can engage in hydrogen bonding with the boronic acid, leading to good solubility. Phenylboronic acid is readily soluble in methanol and ethanol.[7] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid has moderate solubility in chloroform.[4][5][6] These solvents are less polar than alcohols and ethers but can still dissolve boronic acids to a useful extent. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents have high dielectric constants and are excellent solvents for a wide range of organic compounds, including polar molecules like boronic acids. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The solubility in these less polar solvents is expected to be lower than in polar solvents. Benzene is a poor solvent for phenylboronic acid.[7] |

| Aliphatic Hydrocarbons | Hexanes, Cyclohexane | Poor | Phenylboronic acid has very low solubility in hydrocarbon solvents.[4][5][6] The nonpolar nature of these solvents makes them unsuitable for dissolving polar boronic acids. |

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, direct experimental measurement is necessary. The following are two common and reliable methods for determining the solubility of compounds like (3-(Piperidin-1-yl)phenyl)boronic acid.

Dynamic (Synthetic) Method

This method is based on observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[4][5]

Methodology:

-

Sample Preparation: A precisely weighed amount of (3-(Piperidin-1-yl)phenyl)boronic acid and the chosen organic solvent are placed in a jacketed glass vessel to create a biphasic mixture of known composition.

-

Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.1–0.5 °C/min) while being stirred vigorously to maintain homogeneity.

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or instrumentally by measuring the intensity of light passing through the solution using a luminance probe.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

-

Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a solvent at a constant temperature.

Methodology:

-

Sample Preparation: An excess amount of solid (3-(Piperidin-1-yl)phenyl)boronic acid is added to a series of vials, each containing a known volume of a different organic solvent. It is crucial that an excess of solid remains to ensure saturation.

-

Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 72 hours) to ensure that equilibrium between the solid and the solution is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to allow the excess solid to settle.

-

Sample Analysis: A known volume of the clear supernatant is carefully removed. The solvent is then evaporated, and the mass of the dissolved solid is determined gravimetrically. Alternatively, the concentration of the solute in the supernatant can be determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, by comparing the response to a calibration curve of known concentrations.

Application in Suzuki-Miyaura Coupling

(3-(Piperidin-1-yl)phenyl)boronic acid is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The choice of solvent, dictated by the solubility of the reactants, is critical for the success of this reaction.

Below is a diagram illustrating a typical workflow for a Suzuki-Miyaura coupling reaction involving an aryl halide and a phenylboronic acid derivative.

Figure 1. A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Phenylboronic acid | 98-80-6 [chemicalbook.com]

Synthesis of Boronic Acid Derivatives for Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Boronic acid derivatives have emerged as a pivotal class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities that have led to the development of several FDA-approved drugs. Their unique ability to form reversible covalent bonds with biological nucleophiles, such as the active site serine residues in proteases, underpins their therapeutic efficacy. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing boronic acid derivatives, detailed experimental protocols, and insights into their mechanisms of action.

Key Synthetic Strategies for Boronic Acid Derivatives

The synthesis of boronic acid derivatives can be broadly categorized into three main strategies: the Grignard reaction, palladium-catalyzed cross-coupling reactions (including the Suzuki-Miyaura and Miyaura borylation reactions), and iridium-catalyzed C-H borylation. The choice of method often depends on the desired substitution pattern, functional group tolerance, and scalability.

Grignard Reaction with Trialkyl Borates

One of the most established methods for forming carbon-boron bonds is the reaction of a Grignard reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis. This method is versatile for the synthesis of aryl, heteroaryl, and alkyl boronic acids.[1] A primary challenge is controlling the stoichiometry to prevent multiple additions of the Grignard reagent to the borate ester.[1]

Palladium-Catalyzed Borylation Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis and are widely employed for the preparation of boronic acid derivatives.

-

Miyaura Borylation: This reaction involves the palladium-catalyzed cross-coupling of a bis(pinacolato)diboron (B₂pin₂) reagent with aryl or vinyl halides or triflates to form a boronate ester.[2] This method offers excellent functional group tolerance and is widely used in medicinal chemistry.

-

Suzuki-Miyaura Cross-Coupling: While primarily known for C-C bond formation, the Suzuki-Miyaura reaction can be adapted for the synthesis of boronic acids in a one-pot, two-step process. This involves an initial borylation of an aryl halide followed by a subsequent cross-coupling with a second aryl halide.[2][3]

Iridium-Catalyzed C-H Borylation

Direct C-H borylation catalyzed by iridium complexes has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters.[4][5] This approach avoids the need for pre-functionalized starting materials like organohalides, allowing for the direct conversion of C-H bonds to C-B bonds.[4][5]

Data Presentation: Comparative Yields of Synthetic Methods

The following tables summarize the yields of various synthetic methods for preparing boronic acid derivatives, providing a basis for comparison.

Table 1: Synthesis of Aryl Boronic Acids via Grignard Reaction [6]

| Aryl Grignard Reagent | Trialkyl Borate | Solvent | Temperature (°C) | Yield (%) |

| Phenylmagnesium bromide | Trimethyl borate | THF | -5 to 0 | 65-70 |

| 4-Fluorophenylmagnesium bromide | Trimethyl borate | THF | -5 to 0 | 60 |

| 4-Methylphenylmagnesium chloride | Trimethyl borate | THF | -5 to 0 | 55 |

| 1-Naphthylmagnesium bromide | Trimethyl borate | THF | -5 to 0 | 51 |

| 4-Chlorophenylmagnesium bromide | Trimethyl borate | Ether | -5 to 0 | 62 |

| 4-Bromophenylmagnesium bromide | Trimethyl borate | Ether | -5 to 0 | 56 |

| 4-Methoxyphenylmagnesium bromide | Trimethyl borate | THF | -5 to 0 | 55 |

Table 2: Palladium-Catalyzed Miyaura Borylation of Aryl Halides with Bis(pinacolato)diboron [2][7]

| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Bromophenol | SiliaCat DPP-Pd | K₃PO₄ | 2-Butanol | 98 | 2-3 | >95 (conversion) |

| 4-Bromoanisole | SiliaCat DPP-Pd | K₃PO₄ | 2-Butanol | 98 | 2-3 | >95 (conversion) |

| 3-Bromopyridine | SiliaCat DPP-Pd | K₃PO₄ | 2-Butanol | 98 | 3 | >95 (conversion) |

| 4-Bromotoluene | XPhos-Pd-G2 | K₃PO₄·7H₂O | Ethanol | RT | 2 | 85 |

| 2-Chlorotoluene | XPhos-Pd-G2 | K₃PO₄·7H₂O | Ethanol | RT | 2 | 74 |

Table 3: Iridium-Catalyzed C-H Borylation of Arenes with Bis(pinacolato)diboron [4][5][8]

| Arene | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzene | 2,2'-Bipyridine | Benzene | 80 | 16 | 95 |

| Anisole | 4-vinylpyridine copolymer | Decane | 118 | 24 | 87 |

| Toluene | 4,4'-Di-tert-butyl-2,2'-bipyridine | Toluene | RT | 4.5 | 83 |

| 1,3-Dichlorobenzene | 3,4,7,8-Tetramethyl-1,10-phenanthroline | Cyclohexane | 80 | 12 | 99 |

| 4-tert-Butylstyrene | 4-vinylpyridine copolymer | Decane | 118 | 24 | 75 |

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Protocol 1: General Procedure for Grignard Reaction Synthesis of Aryl Boronic Acids[6]

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of the aryl halide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise via the addition funnel. The reaction is typically initiated by gentle heating and then maintained at reflux until the magnesium is consumed.

-

Borylation: In a separate flame-dried flask under an inert atmosphere, dissolve the trialkyl borate (1.5 to 2.0 equivalents) in anhydrous THF and cool the solution to -10 °C to 0 °C.

-

Reaction: Slowly add the prepared Grignard reagent to the cooled trialkyl borate solution via a cannula, maintaining the temperature between -10 °C and 0 °C.

-

Hydrolysis: After the addition is complete, stir the reaction mixture for an additional 30 minutes. Quench the reaction by the slow addition of 10% aqueous sulfuric acid.

-

Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude boronic acid can be purified by recrystallization or by forming a diethanolamine adduct, which can be selectively precipitated and then hydrolyzed back to the pure boronic acid.[9][10]

Protocol 2: General Procedure for Palladium-Catalyzed Miyaura Borylation[2]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., potassium acetate, 3.0 equivalents).

-

Reaction: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene). Seal the flask and heat the reaction mixture with stirring at the appropriate temperature (typically 80-100 °C) for the specified time (usually 12-24 hours).

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with an organic solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude boronate ester can be purified by flash column chromatography on silica gel.

Protocol 3: General Procedure for Iridium-Catalyzed C-H Borylation[4]

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, combine the iridium precursor (e.g., [Ir(COD)OMe]₂) and the appropriate bipyridine ligand in a reaction vessel.

-

Reaction Setup: To the catalyst mixture, add the arene substrate and the borylating agent (e.g., bis(pinacolato)diboron).

-

Reaction: Add a suitable solvent (e.g., cyclohexane or THF). Seal the vessel and heat the reaction mixture to the desired temperature (can range from room temperature to 100 °C) with stirring for the specified time.

-

Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purification: The resulting arylboronate ester can be purified by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways targeted by boronic acid drugs and general experimental workflows for their synthesis.

Signaling Pathways

Bortezomib, a dipeptidyl boronic acid, is a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for degrading ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the inhibition of the NF-κB signaling pathway, ultimately inducing apoptosis in cancer cells.

Caption: Bortezomib inhibits the proteasome, leading to apoptosis.

Tavaborole is a benzoxaborole antifungal agent that targets leucyl-tRNA synthetase (LeuRS), an essential enzyme for fungal protein synthesis. By forming a stable adduct with the editing site of LeuRS, tavaborole prevents the attachment of leucine to its tRNA, thereby halting protein synthesis and inhibiting fungal growth.[11][12]

Caption: Tavaborole inhibits fungal protein synthesis.

Vaborbactam is a cyclic boronic acid derivative that acts as a potent inhibitor of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. Vaborbactam forms a stable, covalent adduct with the active site serine of the β-lactamase, rendering the enzyme inactive and restoring the efficacy of the co-administered β-lactam antibiotic.[13][14][15]

Caption: Vaborbactam inhibits β-lactamase, restoring antibiotic activity.

Experimental Workflows

Caption: General workflow for Suzuki-Miyaura borylation.

Caption: Workflow for Grignard synthesis of boronic acids.

References

- 1. benchchem.com [benchchem.com]

- 2. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 7. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 8. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric synthesis of 1-heteroaryl-1-arylalkyl tertiary alcohols and 1-pyridyl-1-arylethanes by lithiation-borylation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Meropenem/Vaborbactam: β-Lactam/β-Lactamase Inhibitor Combination, the Future in Eradicating Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sketchviz.com [sketchviz.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Arylboronic Acids from Aryl Halides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing arylboronic acids and their derivatives from aryl halides. Arylboronic acids are indispensable reagents in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research. This document details the core methodologies, presents comparative quantitative data, provides explicit experimental protocols, and visualizes reaction pathways and workflows.

Introduction

The synthesis of arylboronic acids from readily available aryl halides is a fundamental transformation in synthetic chemistry. The three most prevalent and robust methods employed for this purpose are:

-

Grignard Reaction followed by Borylation: A classic and cost-effective method involving the formation of an aryl Grignard reagent, which then reacts with a trialkyl borate.

-

Lithiation-Borylation: This method utilizes organolithium reagents to generate a highly reactive aryllithium species, which is subsequently trapped with a borate ester.

-

Palladium-Catalyzed Borylation (Miyaura Borylation): A versatile and highly functional group tolerant method that employs a palladium catalyst to couple an aryl halide with a diboron reagent.

The choice of method often depends on the substrate's functional group tolerance, desired scale, and economic considerations. This guide will delve into the specifics of each of these key methodologies.

Methodologies and Experimental Protocols

Grignard Reaction followed by Borylation

This method is a widely used and economical approach for the synthesis of arylboronic acids. It proceeds via the formation of an arylmagnesium halide (Grignard reagent) from an aryl halide, which then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate. Subsequent hydrolysis of the resulting boronate ester furnishes the arylboronic acid.[1][2]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv.). Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings with stirring. The reaction is typically initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard solution to -60 °C to -78 °C in a dry ice/acetone bath. To this solution, add a solution of triisopropyl borate (1.2 equiv.) in anhydrous THF dropwise, maintaining the low temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly quench with aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic. This hydrolysis step converts the boronate ester to the boronic acid. The aqueous layer is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude arylboronic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).

Lithiation-Borylation

This method is particularly useful for aryl halides that are prone to side reactions under Grignard conditions or for achieving specific regioselectivity through directed ortho-metalation. An aryllithium reagent is generated from an aryl halide via halogen-metal exchange with an alkyllithium reagent (typically n-butyllithium or tert-butyllithium). The highly nucleophilic aryllithium species then reacts with a trialkyl borate.[3]

-

Lithiation: To a solution of 2-bromothiophene (1.0 equiv.) in anhydrous THF or diethyl ether at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 equiv.) dropwise. Stir the reaction mixture at -78 °C for 1 hour.

-

Borylation: To the resulting solution of 2-thienyllithium, add triisopropyl borate (1.2 equiv.) dropwise at -78 °C. After the addition, allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.

-

Hydrolysis and Work-up: Quench the reaction by the slow addition of 2 M aqueous HCl at 0 °C. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude 2-thienylboronic acid can be purified by recrystallization.

Palladium-Catalyzed Borylation (Miyaura Borylation)

The Miyaura borylation is a powerful and versatile method for the synthesis of arylboronic esters from aryl halides and pseudohalides.[4] This reaction is catalyzed by a palladium complex and utilizes a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). A key advantage of this method is its excellent tolerance for a wide variety of functional groups.[5]

-

Reaction Setup: To a Schlenk flask, add methyl 4-bromobenzoate (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (1.5 equiv.), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (3 mol%).

-

Reaction Execution: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous 1,4-dioxane as the solvent. Heat the reaction mixture at 80-100 °C for 8-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired arylboronic ester.

Quantitative Data Presentation

The following tables summarize the yields of arylboronic acids and their esters prepared via the three primary methods, showcasing the substrate scope for each.

Table 1: Synthesis of Arylboronic Acids via Grignard Reaction

| Aryl Halide | Borate Ester | Yield (%) | Reference |

| Bromobenzene | Trimethyl borate | 65-70 | [6] |

| 4-Bromotoluene | Trimethyl borate | 54 | [6] |

| 4-Bromoanisole | Trimethyl borate | 60 | [6] |

| 4-Chlorobromobenzene | Trimethyl borate | 62 | [6] |

| 1-Bromonaphthalene | Trimethyl borate | 51 | [6] |

Table 2: Synthesis of Arylboronic Acids via Lithiation-Borylation

| Aryl Halide | Lithiating Agent | Borate Ester | Yield (%) | Reference |

| 4-Bromoanisole | n-BuLi | Triisopropyl borate | 85 | [7] |

| 3-Bromopyridine | n-BuLi | Triisopropyl borate | 78 | [7] |

| 1-Bromonaphthalene | n-BuLi | Triisopropyl borate | 82 | [7] |

| 2-Bromothiophene | n-BuLi | Triisopropyl borate | 90 | [7] |

Table 3: Synthesis of Arylboronic Esters via Miyaura Borylation

| Aryl Halide | Diboron Reagent | Catalyst / Ligand | Base | Yield (%) | Reference |

| 4-Chlorotoluene | B₂pin₂ | XPhos-Pd-G2 / XPhos | K₃PO₄·7H₂O | 95 | [8] |

| o-Chloroaniline | B₂pin₂ | XPhos-Pd-G2 / XPhos | K₃PO₄·7H₂O | 92 | [8] |

| p-Chlorobenzyl alcohol | B₂pin₂ | XPhos-Pd-G2 / XPhos | K₃PO₄·7H₂O | 96 | [8] |

| 4-Chloroacetophenone | B₂pin₂ | XPhos-Pd-G2 / XPhos | K₃PO₄·7H₂O | 93 | [8] |

| 4-Bromobenzonitrile | B₂pin₂ | PdCl₂(dppf) | KOAc | 86 | [9] |

| Methyl 4-bromobenzoate | B₂pin₂ | PdCl₂(dppf) | KOAc | 90 | [9] |

| 4-Bromo-nitrobenzene | B₂pin₂ | PdCl₂(dppf) | KOAc | 86 | [9] |

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the described synthetic methods.

Grignard Reaction and Lithiation-Borylation Workflow

Caption: General workflow for Grignard and lithiation-borylation.

Miyaura Borylation Catalytic Cycle

Caption: Catalytic cycle of the Miyaura borylation reaction.

Conclusion

The preparation of arylboronic acids from aryl halides is a critical process in modern organic synthesis, enabling the construction of complex molecules for a wide range of applications, including pharmaceuticals, agrochemicals, and advanced materials. The choice between the Grignard, lithiation, or Miyaura borylation methods depends on factors such as the presence of sensitive functional groups on the aryl halide, cost, and scalability. The Grignard and lithiation routes are often more cost-effective for simple substrates, while the Miyaura borylation offers unparalleled functional group tolerance, making it a go-to method in complex molecule synthesis. This guide provides the foundational knowledge and practical protocols for researchers to effectively implement these essential synthetic transformations.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 6. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 7. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]

- 9. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of Substituted Phenylboronic Acids

Introduction

Phenylboronic acids and their derivatives have become indispensable tools in modern organic chemistry and drug discovery.[1] Characterized by a boron atom attached to a phenyl group and two hydroxyl groups, these compounds are generally stable, have low toxicity, and exhibit versatile reactivity.[2][3] Their prominence is largely due to their critical role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][4] Beyond their utility in synthesis, the unique electronic properties of the boronic acid moiety have led to its incorporation into therapeutic agents and advanced sensor technologies.[2][5] This guide provides a comprehensive overview of the factors governing the reactivity of substituted phenylboronic acids, with a focus on their application in the Suzuki-Miyaura reaction and their growing importance in medicinal chemistry.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a phenylboronic acid) and an organic halide or triflate in the presence of a base.[4][6] The reaction is highly valued for its broad substrate scope and functional group tolerance. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9][10]

-

Oxidative Addition : This is often the rate-determining step.[7] A low-valent palladium(0) complex, typically bearing phosphine ligands, inserts into the carbon-halide bond of the organic halide (Ar¹-X) to form a high-valent palladium(II) species.[7][8] The reactivity of the halide is generally in the order of I > OTf > Br > Cl.[7]

-

Transmetalation : This step involves the transfer of the organic group (Ar²) from the boron atom to the palladium(II) center.[4] The reactivity of the substituted phenylboronic acid is paramount in this phase. The presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic boronate species, which then readily reacts with the palladium complex.[11][12][13]

-

Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium(II) center couple to form the new C-C bond of the biaryl product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]

Factors Influencing the Reactivity of Phenylboronic Acids

The rate and efficiency of the Suzuki-Miyaura reaction are significantly influenced by the electronic and steric properties of the substituents on the phenylboronic acid. These properties primarily affect the transmetalation step.

Electronic Effects

The electronic nature of the substituent on the phenyl ring of the boronic acid can have a profound impact on the transmetalation rate. A linear free-energy relationship, often visualized using a Hammett plot, can be used to correlate reaction rates with substituent constants (σ).[14][15]

-

Electron-Donating Groups (EDGs) : Substituents such as methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the aromatic ring. This enhanced nucleophilicity generally accelerates the transfer of the aryl group from boron to the palladium center.[16]

-

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. While this can slow down the traditional transmetalation step, electron-poor arylboronic acids can still be effective coupling partners, sometimes exhibiting enhanced reactivity in specific catalytic systems, for instance, with nickel catalysts.[17]

The relationship between substituent electronics and reactivity is summarized in the table below.

| Substituent (Para-position) | Hammett Constant (σp) | General Effect on Transmetalation Rate |

| -OCH₃ | -0.27 | Accelerates |

| -CH₃ | -0.17 | Accelerates |

| -H | 0.00 | Baseline |

| -F | +0.06 | Variable/Slightly Decelerates |

| -Cl | +0.23 | Decelerates |

| -CN | +0.66 | Decelerates |

| -NO₂ | +0.78 | Decelerates |

Table 1: Influence of para-substituents on the transmetalation rate in typical palladium-catalyzed Suzuki-Miyaura reactions. The Hammett constants provide a quantitative measure of the electronic effect of each substituent.

Steric Effects

Steric hindrance, particularly from substituents at the ortho position of the phenylboronic acid, can significantly impact reactivity.

-

Ortho-Substituents : Bulky groups near the boronic acid moiety can impede the approach of the molecule to the palladium center, thereby slowing down or even preventing the transmetalation step.[18] However, in some cases, steric bulk can promote other mechanistic pathways or be overcome with specifically designed catalysts.[19][20] For example, the use of bulky, electron-rich phosphine ligands on the palladium catalyst can sometimes facilitate the coupling of sterically hindered substrates.[7]

The Critical Role of the Base

The base is not a mere spectator; it is a crucial activator in the catalytic cycle.[4][21] Its primary role is to facilitate transmetalation by converting the neutral boronic acid into a more reactive anionic boronate species.[12][13] Two main pathways for this activation are generally accepted:

The choice of base can significantly affect reaction yields and rates.[22] A comparison of commonly used bases is provided below.

| Base | Type | Common Usage and Characteristics |

| K₂CO₃, Cs₂CO₃ | Inorganic Carbonate | Widely used, effective in many systems, often used with aqueous solvents.[13] |

| K₃PO₄ | Inorganic Phosphate | A strong, non-nucleophilic base, often used for less reactive chlorides.[13] |

| NaOH, Ba(OH)₂ | Inorganic Hydroxide | Strong bases that can be very effective but may not be tolerated by base-sensitive functional groups.[12] |

| Et₃N, DIPEA | Organic Amine | Weaker bases, suitable for substrates with base-sensitive functionalities. |

Table 2: Comparative performance of different bases in the Suzuki-Miyaura reaction.

Applications in Drug Development and Medicinal Chemistry

The boronic acid group is not just a synthetic handle; it is also a key pharmacophore in several approved drugs.[2][5][23] Its ability to form reversible covalent bonds with diols and the hydroxyl groups of serine or threonine residues in enzyme active sites makes it a powerful motif for inhibitor design.[2][23]

Proteasome Inhibition

A prime example is Bortezomib (Velcade®) , a dipeptidyl boronic acid used in the treatment of multiple myeloma.[2][5] Bortezomib targets the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins. By inhibiting the proteasome, Bortezomib disrupts protein homeostasis, leading to apoptosis in cancer cells. The boronic acid moiety is crucial for its mechanism of action, as it forms a stable but reversible complex with the N-terminal threonine residue in the proteasome's active site.[2]

Other Therapeutic Applications

Following the success of Bortezomib, other boronic acid-containing drugs have been developed, including Ixazomib (another proteasome inhibitor) and Vaborbactam (a β-lactamase inhibitor).[2][23] These examples underscore the growing acceptance and importance of boronic acids in drug design. Furthermore, their ability to bind with diols has been exploited to develop sensors for carbohydrates, most notably for monitoring glucose levels.[24]

Experimental Protocols

Reproducibility is key in scientific research and development. The following sections provide generalized protocols for the synthesis of substituted phenylboronic acids and their use in a typical Suzuki-Miyaura coupling reaction.

General Protocol for the Synthesis of Substituted Phenylboronic Acids

One of the most common methods for synthesizing phenylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[24][25]

Materials:

-

Substituted aryl bromide (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate (1.5 equiv)

-

Aqueous HCl (e.g., 2 M)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Grignard Formation: Under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide to a suspension of magnesium turnings in anhydrous THF. Initiate the reaction if necessary (e.g., with a crystal of iodine or gentle heating). Stir the mixture until the magnesium is consumed.

-

Boration: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Add the triisopropyl borate dropwise via syringe, maintaining the low temperature.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm slowly to room temperature. Quench the reaction by carefully pouring it into a stirred solution of aqueous HCl.

-

Workup and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude phenylboronic acid can then be purified, typically by recrystallization.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a typical procedure for coupling a substituted phenylboronic acid with an aryl halide.

Materials:

-

Aryl halide (1.0 equiv)

-

Substituted phenylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent system (e.g., a mixture of toluene and water)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl halide, phenylboronic acid, base, and palladium catalyst.

-

Solvent Addition: Add the solvent system to the vessel.

-

Degassing: Degas the reaction mixture thoroughly by bubbling an inert gas (e.g., argon) through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

Substituted phenylboronic acids are remarkably versatile reagents whose reactivity is governed by a delicate interplay of electronic and steric factors. A thorough understanding of the Suzuki-Miyaura catalytic cycle and the specific roles of the boronic acid and the base allows for the rational design of synthetic strategies. The successful translation of the unique chemical properties of the boronic acid moiety into life-saving therapeutics has cemented its importance in medicinal chemistry. As research continues to uncover novel catalytic systems and applications, the utility of substituted phenylboronic acids in science and industry is set to expand even further.

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Hammett equation - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. reddit.com [reddit.com]

- 17. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 19. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 25. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

Application Notes and Protocols for (3-(Piperidin-1-yl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Piperidin-1-yl)phenyl)boronic acid is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its utility shines in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction enables the straightforward synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials. The presence of the piperidinyl group can enhance the pharmacological properties of a molecule, such as solubility, metabolic stability, and receptor affinity. These application notes provide an overview of the use of (3-(Piperidin-1-yl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling, including detailed experimental protocols and data.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[1][2]

The general catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a palladium(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a process often facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Applications in the Synthesis of Bioactive Molecules

The (3-(piperidin-1-yl)phenyl) moiety is a key structural component in a variety of pharmacologically active compounds. The Suzuki-Miyaura coupling provides a direct and efficient method for incorporating this group into target molecules. For instance, this methodology is crucial in the synthesis of kinase inhibitors, central nervous system agents, and other therapeutic candidates.

A notable application is in the synthesis of substituted pyridines and pyrimidines, which are prevalent scaffolds in medicinal chemistry. The coupling of (3-(Piperidin-1-yl)phenyl)boronic acid with halogenated pyridines or pyrimidines allows for the creation of diverse libraries of compounds for biological screening.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura cross-coupling of (3-(Piperidin-1-yl)phenyl)boronic acid with various aryl and heteroaryl halides.

Protocol 1: Synthesis of 4-(3-(Piperidin-1-yl)phenyl)pyridine

This protocol describes the coupling of (3-(Piperidin-1-yl)phenyl)boronic acid with 4-chloropyridine hydrochloride.

Reaction Scheme:

Materials:

-

(3-(Piperidin-1-yl)phenyl)boronic acid

-

4-Chloropyridine hydrochloride

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-(Piperidin-1-yl)phenyl)boronic acid (1.2 mmol), 4-chloropyridine hydrochloride (1.0 mmol), and sodium carbonate (3.0 mmol).

-

Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

-

Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

-

Add 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-(3-(piperidin-1-yl)phenyl)pyridine.

Protocol 2: Synthesis of 2-(3-(Piperidin-1-yl)phenyl)-5-nitropyrimidine

This protocol details the coupling of (3-(Piperidin-1-yl)phenyl)boronic acid with 2-chloro-5-nitropyrimidine.

Reaction Scheme:

Materials:

-

(3-(Piperidin-1-yl)phenyl)boronic acid

-

2-Chloro-5-nitropyrimidine

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a Schlenk flask, combine (3-(Piperidin-1-yl)phenyl)boronic acid (1.5 mmol), 2-chloro-5-nitropyrimidine (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Seal the flask, and then evacuate and backfill with nitrogen or argon three times.

-

Add a mixture of toluene (8 mL), ethanol (2 mL), and degassed water (2 mL).

-

Heat the mixture to 80 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water (15 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired product.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the Suzuki-Miyaura cross-coupling of (3-(Piperidin-1-yl)phenyl)boronic acid with various coupling partners.

Table 1: Suzuki-Miyaura Coupling with Various Aryl and Heteroaryl Halides

| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromopyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 2-Chloro-5-nitropyrimidine | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 10 | 92 |

| 3 | 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 88 |